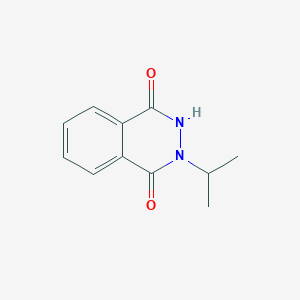
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound is part of the phthalazine family, which is characterized by a bicyclic structure containing nitrogen atoms. It has been studied for its potential as an anticonvulsant and its ability to inhibit certain enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine derivatives under controlled conditions. One common method includes the use of phthalhydrazide, aldehydes, and indoline-2-one in a one-pot three-component reaction under reflux conditions . This method avoids the use of expensive catalysts and toxic solvents, making it efficient and environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an anticonvulsant agent and as an inhibitor of enzymes such as mono-ADP-ribosyltransferases PARP10 and PARP15.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: Its ability to inhibit specific enzymes makes it a valuable tool for studying cellular processes and disease mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PARP10 and PARP15, it mimics nicotinamide and binds to the active site of these enzymes, preventing their activity and thereby inducing cell death in certain contexts . This inhibition can modulate various cellular pathways, including DNA repair and apoptosis.
Comparación Con Compuestos Similares
2-Isopropyl-2,3-dihydrophthalazine-1,4-dione can be compared with other phthalazine derivatives:
2,3-Dihydrophthalazine-1,4-dione: Lacks the isopropyl group but shares similar chemical properties and applications.
1,2-Dihydro-3,6-pyridazine-1,4-dione: Another related compound with a different substitution pattern, used in similar contexts.
Uniqueness
The presence of the isopropyl group in this compound enhances its lipophilicity and may influence its biological activity, making it a unique and valuable compound for specific applications .
Similar Compounds
- 2,3-Dihydrophthalazine-1,4-dione
- 1,2-Dihydro-3,6-pyridazine-1,4-dione
- 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-propan-2-yl-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-11(15)9-6-4-3-5-8(9)10(14)12-13/h3-7H,1-2H3,(H,12,14) |
Clave InChI |
IMMNLRJBHDJJPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C2=CC=CC=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
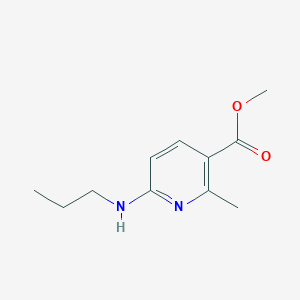
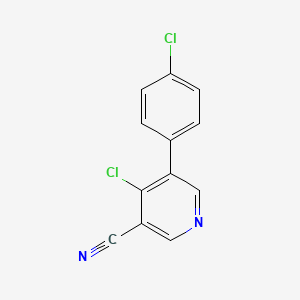
![1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)

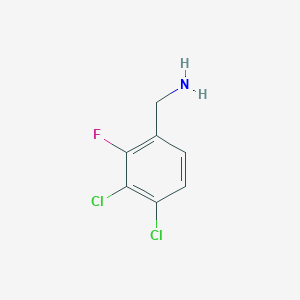
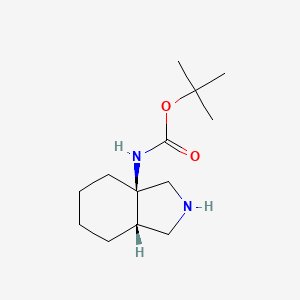

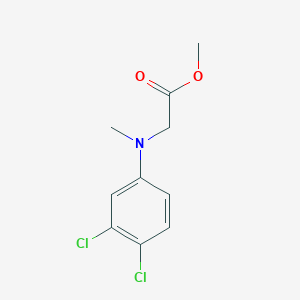

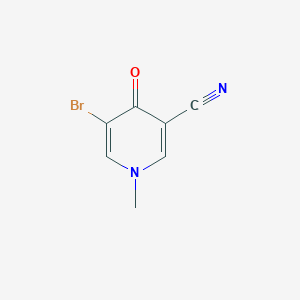
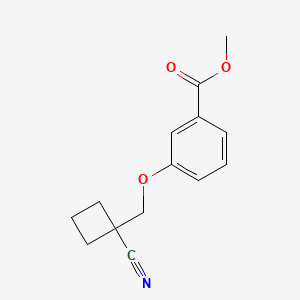
![Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13006708.png)
